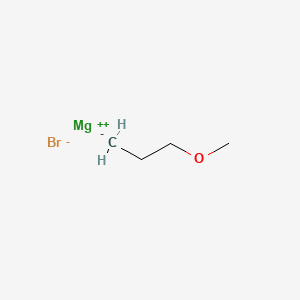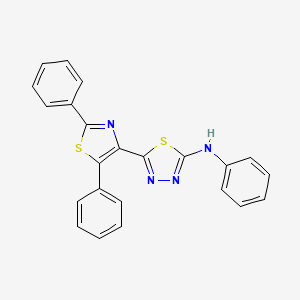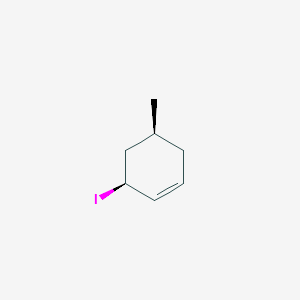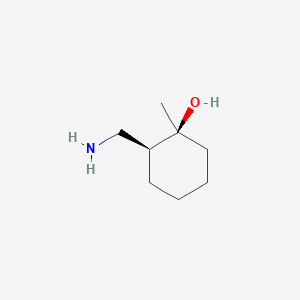![molecular formula C19H23Cl2NOS B12564500 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride CAS No. 175223-40-2](/img/structure/B12564500.png)
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a chlorophenyl group, and a pentylsulfanylacetyl group
Métodos De Preparación
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves several steps One common method includes the reaction of 4-chlorobenzyl chloride with pyridine to form the pyridinium saltThe reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenyl group can participate in aromatic interactions, while the pentylsulfanylacetyl group can modulate the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride can be compared with similar compounds such as:
4-Chlorobenzyl chloride: A simpler compound with a chlorophenyl group, used in similar substitution reactions.
Pyridinium salts: These compounds share the pyridinium ion but differ in their substituents, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in research and industrial applications.
Propiedades
Número CAS |
175223-40-2 |
|---|---|
Fórmula molecular |
C19H23Cl2NOS |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-2-pentylsulfanylethanone;chloride |
InChI |
InChI=1S/C19H23ClNOS.ClH/c1-2-3-4-13-23-15-19(22)17-9-11-21(12-10-17)14-16-5-7-18(20)8-6-16;/h5-12H,2-4,13-15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MUVHSPTUDUMZOI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCSCC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
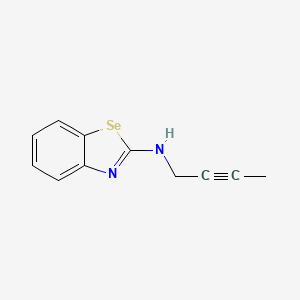
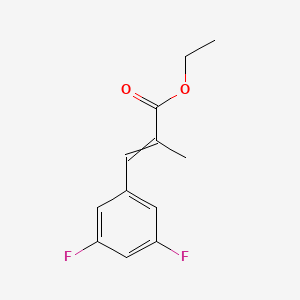
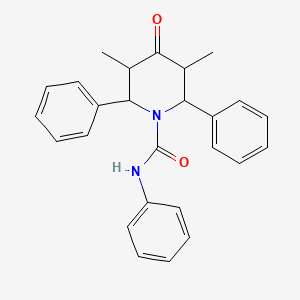
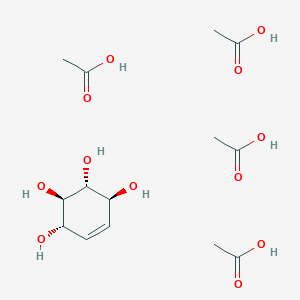
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

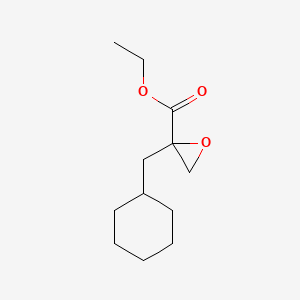
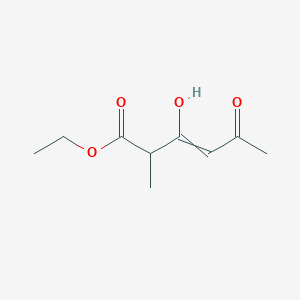
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
